- Molecular Formula:
- C9H16Br2N5O4P
- Molecular Weight:
- 449.04 g/mol
Description
Evofosfamide is a hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) conjugated with 2-nitroimidazole, with potential antineoplastic activity. When exposed to hypoxic conditions, such as those found in hypoxic tumors, the 2-nitroimidazole moiety of evofosfamide is reduced. This releases the DNA-alkylating Br-IPM moiety, which introduces intra- and inter-strand DNA crosslinks in nearby cells; the crosslinks inhibit both DNA replication and cell division, and may lead to apoptosis of cells in the tumor. The inactive form of the prodrug is stable under normoxic conditions, which may limit systemic toxicity.
EVOFOSFAMIDE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
an hypoxia-activated prodrug of bromo-isophosphoramide mustard; an antineoplastic agent">
Evofosfamide is a member of the class of imidazoles that is 1H-imidazole substituted by methyl, nitro, and ({bis[(2-bromoethyl)amino]phosphoryl}oxy)methyl groups at positions 1, 2 and 5, respectively. It is a hy...